molecular formula C16H23N5O4S B2943651 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 2034467-86-0

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2943651
CAS No.: 2034467-86-0
M. Wt: 381.45
InChI Key: JBBHGGFDGSFFGI-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with dimethylamino and methoxy groups. The benzenesulfonamide moiety is further modified with ethoxy and methyl substituents. This compound exemplifies a hybrid structure combining triazine-based heterocyclic chemistry with sulfonamide functionality, which is common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4S/c1-6-25-13-8-7-12(9-11(13)2)26(22,23)17-10-14-18-15(21(3)4)20-16(19-14)24-5/h7-9,17H,6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBHGGFDGSFFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide involves a multi-step process. One common route includes the reaction between 4-ethoxy-3-methylbenzenesulfonyl chloride and 2-(dimethylamino)-4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors to maintain precise control over reaction parameters. This method increases the efficiency and yield while reducing the reaction time. Additionally, solvent recovery and recycling techniques are utilized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form different oxidation products depending on the conditions and reagents used.

  • Reduction: : Reduction reactions can alter specific functional groups, such as converting nitro groups to amines.

  • Substitution: : The presence of reactive functional groups allows for nucleophilic and electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are meticulously controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted sulfonamide compounds.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide finds application in various fields:

  • Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.

  • Biology: : Explored for its potential as a biochemical probe in studying protein interactions and enzyme activities.

  • Medicine: : Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

  • Industry: : Applied in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular interactions depend on the context of its application, whether in a biological system or industrial process.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with sulfonylurea herbicides and triazine-based sulfonamides. Below is a detailed comparison with analogs from the provided evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Primary Use/Activity Reference
N-((4-(Dimethylamino)-6-Methoxy-1,3,5-Triazin-2-yl)Methyl)-4-Ethoxy-3-Methylbenzenesulfonamide 1,3,5-Triazine + Benzenesulfonamide - 4-(Dimethylamino), 6-Methoxy (triazine)
- 4-Ethoxy, 3-Methyl (benzene)
Not explicitly stated N/A
Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester) 1,3,5-Triazine + Sulfonylurea - 4-Methoxy, 6-Methyl (triazine)
- Sulfonylurea linkage
Herbicide (ALS inhibitor)
Ethametsulfuron Methyl Ester 1,3,5-Triazine + Sulfonylurea - 4-Ethoxy, 6-Methylamino (triazine)
- Sulfonylurea linkage
Herbicide (selective ALS inhibitor)
2-[(4-Amino-6-R2-1,3,5-Triazin-2-yl)Methylthio]-N-(Imidazolidin-2-ylidene)-4-Chloro-5-Methylbenzenesulfonamide 1,3,5-Triazine + Benzenesulfonamide - 4-Amino, 6-R2 (triazine)
- Chloro, Methyl (benzene)
Enzyme inhibition (QSAR-modeled)

Key Observations :

Triazine Core Modifications: The target compound’s triazine ring is substituted with dimethylamino and methoxy groups, differing from metsulfuron (methoxy + methyl) and ethametsulfuron (ethoxy + methylamino). Dimethylamino may enhance solubility or binding affinity compared to amino or methylamino groups . In , analogs with 4-amino-6-R2 triazine cores (e.g., chloro or methylbenzene sulfonamides) show enzyme inhibition, suggesting the target compound’s dimethylamino group could modulate similar activity .

Sulfonamide vs. Sulfonylurea Linkage :

  • Unlike sulfonylurea herbicides (e.g., metsulfuron), the target compound lacks a urea bridge, instead directly linking the triazine to the benzenesulfonamide via a methyl group. This may reduce herbicidal activity (typical of sulfonylureas) but improve metabolic stability .

Benzene Ring Substituents: The 4-ethoxy-3-methyl substituents on the benzene ring contrast with the 4-chloro-5-methyl groups in derivatives.

Research Findings and Mechanistic Insights

  • Synthesis Pathways :
    The target compound’s synthesis likely parallels methods in , where triazine intermediates are reacted with sulfonamide precursors. For example, ethyl bromoacetate and triethylamine (TEA) are used to functionalize thioacetate derivatives, suggesting analogous steps for introducing the methyl bridge .

  • QSAR Modeling: Derivatives in were designed using QSAR models to optimize enzyme inhibition. The target compound’s dimethylamino group may align with these models, as electron-donating groups on triazine cores enhance binding to target proteins (e.g., acetolactate synthase in plants) .
  • Comparative Bioactivity : While sulfonylureas (e.g., ethametsulfuron) inhibit acetolactate synthase (ALS) in weeds, the target compound’s benzenesulfonamide structure may target different enzymes, such as carbonic anhydrases or kinases, common in sulfonamide pharmacology .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a triazine moiety and a sulfonamide group. The molecular formula is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 348.41 g/mol. The presence of the dimethylamino group and methoxy substituents contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC15H20N4O3SC_{15}H_{20}N_{4}O_{3}S
Molecular Weight348.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to bind to active sites of kinases, potentially modulating their activity .
  • Receptor Interaction : It engages with cellular receptors, influencing signaling cascades that are crucial for cell proliferation and survival .
  • DNA/RNA Interaction : Preliminary studies suggest that it may intercalate with DNA or RNA, thereby affecting transcription and translation processes .

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in various fields:

  • Antiviral Activity : Similar compounds have demonstrated broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B by enhancing intracellular levels of antiviral proteins like APOBEC3G .
  • Anticancer Properties : The inhibition of specific kinases involved in cancer progression suggests potential use in cancer therapy. For example, compounds with similar structures have shown efficacy against resistant forms of cancer cells .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives against HBV, revealing significant inhibition in vitro and in vivo using animal models .
  • Kinase Inhibition : Research on related compounds indicated that they effectively inhibit receptor tyrosine kinases involved in various cancers, providing a basis for further exploration of this compound as a potential anticancer agent .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction parameters. For triazine derivatives, evidence suggests using statistical design of experiments (DoE) to identify critical factors (e.g., temperature, solvent, stoichiometry). For example, in triazine synthesis, DMF with potassium carbonate at 50°C for 18 hours achieved efficient coupling . Reaction monitoring via HPLC or TLC can track intermediate formation, while purification via column chromatography with gradients (e.g., hexane/ethyl acetate) enhances purity. Adjusting substituent reactivity (e.g., dimethylamino vs. methoxy groups) may require protecting-group strategies to prevent side reactions .

Basic: What spectroscopic and computational methods are most effective for structural elucidation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the sulfonamide linkage (δ ~7-8 ppm for aromatic protons) and triazine ring protons (δ ~3-4 ppm for methoxy/dimethylamino groups) .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF can verify molecular weight and fragmentation patterns.
  • Computational Validation: Density functional theory (DFT) simulations (e.g., Gaussian software) predict NMR chemical shifts and optimize geometry, cross-validating experimental data .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer:
Quantum mechanical methods (e.g., DFT or ab initio ) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for nucleophilic/electrophilic attack. For example, the triazine ring’s electron-deficient nature makes it susceptible to nucleophilic substitution at the methoxy group. Reaction path sampling (e.g., using NWChem) identifies transition states and activation energies, enabling targeted experimental validation . Coupling with molecular dynamics simulates solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Advanced: How should researchers address contradictions in reported solubility data across studies?

Methodological Answer:
Discrepancies often arise from differences in solvent polarity, temperature, or impurities. A systematic approach includes:

  • Solubility Parameter Analysis: Use Hansen solubility parameters (δ) to match solvents (e.g., δ ~20 MPa1/2^{1/2} for DMSO) with the compound’s δ values derived from group contribution methods .
  • Controlled Experiments: Replicate conditions from conflicting studies while controlling purity (via HPLC) and crystallinity (via XRD).
  • Statistical Meta-Analysis: Apply ANOVA to identify significant variables (e.g., particle size, humidity) across datasets .

Basic: What functional groups dominate the compound’s reactivity, and how can they be exploited?

Methodological Answer:

  • Triazine Core: The electron-deficient 1,3,5-triazine ring undergoes nucleophilic substitution, particularly at the methoxy group. Reactivity can be modulated by substituents (e.g., dimethylamino enhances electron density) .
  • Sulfonamide Group: Acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets or coordination with metal catalysts.
  • Ethoxy-Methylbenzene: Provides steric bulk; its orientation affects π-π stacking in crystallization .

Advanced: What strategies resolve mechanistic ambiguities in its interactions with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd_d) and thermodynamics (ΔH, ΔS) for protein-ligand interactions.
  • Molecular Docking (AutoDock/Vina): Predicts binding poses using crystal structures (e.g., from PDB). For sulfonamides, prioritize sulfonyl oxygen interactions with active-site residues.
  • Free-Energy Perturbation (FEP): Computes relative binding energies of analogs to validate hypotheses .

Basic: How can solubility challenges in aqueous buffers be mitigated for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/water mixtures (≤1% DMSO) to enhance solubility while avoiding cytotoxicity.
  • Micellar Encapsulation: Incorporate surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC).
  • pH Adjustment: Ionize sulfonamide (pKa ~10) via alkaline buffers (e.g., phosphate buffer, pH 8–9) .

Advanced: What experimental and computational approaches assess its stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the triazine ring). Monitor via LC-MS .
  • Accelerated Stability Modeling: Apply the Arrhenius equation to extrapolate shelf life from high-temperature data.
  • DFT-Based Degradation Prediction: Simulate hydrolysis pathways (e.g., nucleophilic attack by water) to prioritize protective measures (e.g., desiccants) .

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